Product packaging for Vincristine-d9 Sulfate(Cat. No.:)

Vincristine-d9 Sulfate

Cat. No.: B1152751
M. Wt: 932.09
Attention: For research use only. Not for human or veterinary use.
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Description

Vincristine-d9 Sulfate is a high-purity, stable isotope-labeled analog of vincristine sulfate, an essential chemotherapeutic agent from the vinca alkaloid class. It is designed for use as an internal standard in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it enables the highly accurate and sensitive quantification of native vincristine in complex biological matrices. This is critical for conducting reliable pharmacokinetic studies, understanding drug metabolism, and performing therapeutic drug monitoring . The deuterated compound features nine deuterium atoms, providing a distinct mass shift that allows for clear differentiation from the non-labeled analyte during mass spectrometric analysis, thereby minimizing matrix effects and improving data accuracy. Vincristine itself is a key antineoplastic drug that exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cells . Its metabolism is primarily hepatic, mediated by cytochrome P450 3A enzymes (CYP3A) . Researchers utilize this compound to gain deeper insights into these metabolic pathways, drug-drug interactions, and the overall disposition of this vital oncology drug in research models. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₄₆H₄₉D₉N₄O₁₄S

Molecular Weight

932.09

Synonyms

22-Oxovincaleukoblastine-d9 Sulfate;  Leurocristine-d9 Sulfate;  Kyocristine-d9;  Lilly 37231-d9;  NSC 67574-d9;  Novopharm-d9;  Oncovin-d9;  Onkovin-d9;  VCR-d9 Sulfate;  Vincasar-d9 PFS;  Vincrisul-d9; 

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Vincristine D9 Sulfate

Historical Context of Vinca (B1221190) Alkaloid Total and Semi-Synthesis

The journey to synthesize Vinca alkaloids like vincristine (B1662923) and its close relative, vinblastine, was driven by their potent anti-cancer properties and extremely low natural abundance in the Madagascar periwinkle, Catharanthus roseus. researchgate.netwikipedia.org The natural extraction of vincristine, for instance, has a yield of less than 0.0003%, necessitating the production of one ounce of the drug from a ton of dried leaves. wikipedia.org This scarcity spurred decades of intensive research into viable synthetic and semi-synthetic production methods.

The chemical structures of Vinca alkaloids are highly complex, consisting of two distinct indole (B1671886) units: catharanthine and vindoline. nih.gov Early breakthroughs in the 1960s and 1970s focused on semi-synthesis, which involves coupling these two naturally derived monomeric alkaloids. researchgate.netacs.org The seminal work by Potier, Kutney, and their colleagues demonstrated that catharanthine could be activated, often via its N-oxide in a Polonovski-type reaction, to couple with vindoline, forming anhydrovinblastine. nih.gov This intermediate is a crucial precursor that can be further modified to produce vinblastine and subsequently vincristine. nih.gov

While semi-synthesis remains a primary production method, the complete de novo total synthesis of these molecules represented a formidable challenge in organic chemistry. Several research groups have pursued this goal, with notable total syntheses of vinblastine being reported. pnas.org More recently, a total synthesis of vincristine has also been accomplished, which does not rely on the derivatization of vinblastine or the use of naturally sourced vindoline. pnas.orgnih.gov These total synthesis routes, while often too complex for large-scale commercial production, are invaluable for creating structurally unique analogues that are inaccessible through semi-synthesis. acs.org The synthesis of vincristine specifically has been achieved by the direct oxidation of vinblastine or by the formylation of N-desmethylvinblastine. nih.govpnas.org

Deuterium (B1214612) Incorporation Methodologies for Complex Natural Products

The introduction of deuterium into complex molecules is a key strategy in pharmaceutical research, primarily to create stable isotope-labeled internal standards for bioanalytical assays or to potentially improve a drug's metabolic profile. informaticsjournals.co.inresearchgate.net Several methodologies exist for deuterium incorporation, which can be broadly categorized.

One common approach is isotopic exchange, where hydrogen atoms in a molecule are swapped for deuterium atoms. researchgate.net This can be achieved by exposing the compound to a deuterium source, such as deuterated water (D₂O) or deuterated acids or bases, sometimes in the presence of a catalyst. researchgate.netnih.gov However, this method is often limited to acidic protons (e.g., on -OH or -NH groups) or those on carbons adjacent to carbonyl groups, and may not be suitable for selectively labeling specific, non-acidic positions.

A more precise method involves the de novo synthesis of the molecule using deuterated building blocks or reagents. researchgate.netresearchgate.net This "bottom-up" approach allows for the strategic placement of deuterium at specific, non-exchangeable positions. Common deuterated reagents include:

Deuterated reducing agents: Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are used to introduce deuterium in place of hydrogen during the reduction of carbonyls, imines, and other functional groups. researchgate.net

Deuterated alkylating agents: Reagents like iodomethane-d₃ (CD₃I) are used to introduce deuterated methyl groups.

Deuterated solvents: Solvents like methanol-d₄ (CD₃OD) or acetone-d₆ can serve as the deuterium source in certain reactions. researchgate.net

Biocatalytic methods offer a greener alternative, using enzymes or whole-cell systems to incorporate deuterium. researchgate.net Plants or microorganisms can be cultivated in a medium enriched with D₂O, leading to the incorporation of deuterium into their metabolic pathways and, consequently, into the natural products they produce. nih.govresearchgate.net

Specific Synthetic Routes for Vincristine-d9 Sulfate (B86663) Production

The synthesis of Vincristine-d9 Sulfate is not explicitly detailed in publicly available literature but can be logically deduced from established semi-synthetic routes for vincristine, combined with standard deuterium incorporation techniques. The "d9" designation implies the incorporation of nine deuterium atoms. A plausible synthetic strategy would focus on introducing deuterated methyl and acetyl groups onto the vindoline precursor before its coupling with catharanthine.

A likely distribution of the nine deuterium atoms would be:

Three deuteriums (d₃) on the acetyl methyl group at the C4 position.

Three deuteriums (d₃) on the methoxy (B1213986) methyl group at the C16 position.

Three deuteriums (d₃) on the N-methyl group of the resulting vinblastine analogue, which is later oxidized to the N-formyl group of vincristine. However, a more common route involves formylation of a desmethyl precursor, making direct deuteration of the N-methyl group less straightforward for achieving the final vincristine structure. A more feasible approach for the final three deuterium atoms would involve other positions on the vindoline or catharanthine skeleton, or potentially the formyl group itself (CHO to CDO).

A proposed semi-synthetic route is as follows:

Preparation of Deuterated Vindoline: The synthesis would begin with a suitable vindoline precursor. To incorporate the deuterated acetyl and methoxy groups, deuterated reagents would be employed. For example, a desacetylvindoline precursor would be acylated using acetic anhydride-d₆ or acetyl-d₃ chloride. Similarly, a desmethylvindoline precursor would be methylated using a deuterated methylating agent like iodomethane-d₃ (CD₃I).

Coupling Reaction: The resulting deuterated vindoline analogue would then be coupled with non-labeled catharanthine. A common method for this coupling is an Fe(III)-promoted reaction that generates a catharanthine radical cation, which then couples with the vindoline moiety. nih.gov This produces a deuterated anhydrovinblastine intermediate.

Conversion to Deuterated Vinblastine: The intermediate is then oxidized and reduced (e.g., using Fe(III)/NaBH₄/air) to yield the deuterated vinblastine analogue. nih.gov

Oxidation to Deuterated Vincristine: The key structural difference between vinblastine and vincristine is the N-methyl group on the vindoline portion of vinblastine versus the N-formyl group on vincristine. nih.gov The deuterated vinblastine analogue is selectively oxidized, for example, using a chromium-based reagent, to convert the N-methyl group to an N-formyl group, yielding deuterated vincristine. google.com

Sulfation: The final step involves reacting the deuterated vincristine base with sulfuric acid in a suitable solvent (e.g., ethanol) to form the stable sulfate salt, this compound. google.com The product is then purified, typically through chromatography, to isolate the desired high-purity compound. google.com

Isotopic Enrichment and Purity Assessment in Deuterated Analogues

After synthesis, it is crucial to verify the isotopic enrichment and purity of the deuterated compound. This ensures its suitability as an internal standard and confirms the success of the synthetic route. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS): HRMS is used to determine the isotopic distribution and calculate the percentage of isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, one can distinguish between the non-deuterated compound (d₀) and its various deuterated isotopologues (d₁, d₂, ... d₉). The relative abundance of the ion peak corresponding to the fully deuterated (d₉) species compared to the sum of all isotopologues gives the isotopic purity. rsc.orgnih.gov

Table 1: Example Isotopic Distribution Data for Vincristine-d9 from HRMS

IsotopologueRelative Abundance (%)
d₀ (unlabeled)0.1
d₁ - d₇0.4
d₈1.5
d₉ (fully labeled)98.0

This interactive table illustrates hypothetical data where the isotopic purity of the d₉ species is 98.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location of the deuterium atoms within the molecule. rsc.orgsigmaaldrich.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comnih.gov A signal will appear in the ²H NMR spectrum at a chemical shift very close to where the corresponding proton signal would appear in the ¹H NMR spectrum. This confirms the presence and chemical environment of the incorporated deuterium. sigmaaldrich.com

Together, MS and NMR provide a comprehensive characterization of the synthesized this compound, confirming its molecular weight, the degree of isotopic enrichment, and the regiochemistry of deuterium incorporation. rsc.orgrsc.org

Molecular and Cellular Mechanisms of Action of Deuterated Vincristine

Fundamental Interactions with Tubulin Dimerization and Microtubule Dynamics

The primary molecular target of vincristine (B1662923) is tubulin, the protein subunit that polymerizes to form microtubules. nih.govnih.gov Microtubules are highly dynamic structures crucial for various cellular functions, including the formation of the mitotic spindle, maintenance of cell shape, and intracellular transport. nih.gov

Vincristine exerts its effect by binding to the β-tubulin subunit at a specific site, often referred to as the vinca-binding domain. spandidos-publications.com This binding inhibits the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. nih.gov At low concentrations, vinca (B1221190) alkaloids suppress the dynamic instability of microtubules. This is achieved by reducing both the rate and extent of microtubule growth and shortening, effectively placing a "kinetic cap" on the microtubule ends. researchgate.net At higher concentrations, vincristine promotes the depolymerization of existing microtubules and can induce the formation of abnormal tubulin aggregates or paracrystals. uah.es This disruption of microtubule dynamics is the foundational event leading to the compound's cytotoxic effects. uah.es

Impact on Mitotic Spindle Formation and Function at the Cellular Level

The disruption of microtubule dynamics by vincristine has a profound impact on cell division, specifically during mitosis. nih.gov Microtubules are the essential components of the mitotic spindle, the cellular machinery responsible for segregating duplicated chromosomes into two daughter cells. nih.gov

By preventing the proper assembly and function of microtubules, vincristine inhibits the formation of a functional mitotic spindle. nih.govnih.gov This leads to a failure of the chromosomes to align correctly at the metaphase plate during the metaphase stage of mitosis. spandidos-publications.com The cell's mitotic checkpoint, a surveillance mechanism that ensures proper chromosome attachment to the spindle, detects this failure and halts the cell cycle, leading to a prolonged mitotic arrest. nih.gov This arrest prevents the completion of cell division and is a critical step in the drug's anticancer activity. spandidos-publications.com

Cell Cycle Progression Modulation by Vincristine and Deuterated Analogues

As a direct consequence of its interference with mitotic spindle formation, vincristine is a cell cycle-specific agent that primarily causes an arrest in the G2/M phase of the cell cycle. spandidos-publications.comuah.es This G2/M arrest is a hallmark of microtubule-targeting agents. mdpi.com Studies on various cancer cell lines have consistently demonstrated this effect.

For instance, in a study using SH-SY5Y human neuroblastoma cells, treatment with 0.1 µM vincristine led to a significant accumulation of cells in the G2/M phase over time. The percentage of cells in G2/M increased from a baseline of approximately 13% to over 72% after 18 hours of exposure. spandidos-publications.com This accumulation in G2/M was accompanied by a corresponding decrease in the proportion of cells in the G0/G1 phase. spandidos-publications.com While the majority of susceptible cells arrest in mitosis, some studies suggest that vincristine can also induce cell death from interphase, particularly in G1, indicating a more complex modulation of the cell cycle depending on the cell type and context. nih.govresearchgate.net

Table 1: Effect of Vincristine (0.1 µM) on Cell Cycle Distribution of SH-SY5Y Cells spandidos-publications.com

Treatment Time% Cells in G0/G1 Phase% Cells in G2/M Phase
Control84.83 ± 9.7213.28 ± 3.76
6 hours76.26 ± 9.0520.60 ± 4.32
12 hours--
18 hours-72.34 ± 9.44
24 hours16.46 ± 2.99-

Data are presented as mean ± standard deviation. Dashes indicate data points not provided in the source study for that specific time point.

Induction of Apoptosis Pathways in Cellular Systems

Prolonged mitotic arrest induced by vincristine ultimately triggers programmed cell death, or apoptosis. nih.gov The failure to complete mitosis activates cellular stress pathways that converge on the apoptotic machinery. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

This pathway is initiated by the activation of pro-apoptotic proteins and leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3. nih.govbrieflands.com Research has shown that vincristine treatment leads to the activation of both caspase-9 and caspase-3 in various cancer cell lines, including acute lymphoblastic leukemia and neuroblastoma. spandidos-publications.comnih.gov In some cellular contexts, the extrinsic pathway, involving caspase-8, may also be activated. brieflands.com The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and the orderly dismantling of the cell. plos.org

Table 2: Effect of Vincristine (0.1 µM) on Apoptosis in SH-SY5Y Cells spandidos-publications.com

Treatment Time% Apoptotic Cells (Sub-G1)
Control3.47 ± 1.46
6 hours5.75 ± 2.74
12 hours-
18 hours-
24 hours21.25 ± 4.36

Data are presented as mean ± standard deviation. Dashes indicate data points not provided in the source study for that specific time point.

Table 3: Vincristine-Induced Caspase Activity in BCL1 Lymphoma Cells brieflands.com

Vincristine Concentration (µg/mL)Caspase-3 Activity (µmol/min/mg protein)Caspase-8 Activity (µmol/min/mg protein)Caspase-9 Activity (µmol/min/mg protein)
3.7Not Observed2.18 ± 0.871.58 ± 0.07
8.54.87 ± 0.883.29 ± 0.063.53 ± 0.09
20--23.81 ± 0.02

Data are presented as mean ± standard deviation. Dashes indicate data points not provided in the source study for that specific concentration.

Comparative Analysis of Deuterated and Non-Deuterated Vincristine Binding Kinetics

Specific studies directly comparing the tubulin binding kinetics of Vincristine-d9 Sulfate (B86663) with its non-deuterated counterpart were not identified in a review of the available scientific literature. However, based on the principles of medicinal chemistry, significant alterations in binding affinity (Kd) or the on/off rates of binding are not generally expected from isotopic substitution. The forces that govern drug-target binding—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—are determined by the molecule's shape and electron distribution, which are not substantively altered by the replacement of hydrogen with deuterium (B1214612). Therefore, the binding kinetics of Vincristine-d9 Sulfate to tubulin are presumed to be highly similar to those established for vincristine.

Preclinical Pharmacokinetic and Metabolic Characterization of Vincristine D9 Sulfate

In Vitro Metabolic Stability Assessment in Hepatic Microsomal Systems

The metabolic stability of a compound provides an early indication of its potential for hepatic clearance in vivo. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for this assessment. For vincristine (B1662923), these studies are crucial in understanding its metabolic fate.

While specific data for Vincristine-d9 Sulfate (B86663) is not available, studies on vincristine in human liver microsomes (HLMs) have demonstrated that it is a substrate for metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t½). The stability of vincristine is influenced by the enzymatic activity present in the microsomal preparation.

Table 1: General Parameters for In Vitro Metabolic Stability Assays

ParameterDescriptionTypical Conditions
Test SystemSubcellular fraction of the liver containing metabolic enzymes.Human, Rat, Mouse, Dog, or Monkey Liver Microsomes
Incubation TimeDuration of exposure of the compound to the microsomes.0 to 60 minutes
Compound ConcentrationInitial concentration of the test compound.Typically 1 µM
CofactorRequired for the activity of many metabolizing enzymes.NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)
Analysis MethodTechnique used to quantify the remaining parent compound.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This table represents typical conditions for in vitro metabolic stability assays and is not based on specific experimental data for Vincristine-d9 Sulfate.

Identification and Characterization of Deuterated Vincristine Metabolites (e.g., M1)

The metabolism of vincristine primarily occurs in the liver. The major metabolite identified in in vitro studies with human liver microsomes is designated as M1. core.ac.uk This metabolite is formed through the action of cytochrome P450 enzymes. core.ac.uk

For this compound, it is anticipated that the primary metabolic pathways would be similar to those of the non-deuterated compound. However, the presence of deuterium (B1214612) at metabolically active sites could potentially alter the rate of formation of these metabolites. The characterization of deuterated metabolites would involve techniques such as mass spectrometry to confirm the retention of the deuterium label and to elucidate the structure of the metabolite. The M1 metabolite of vincristine has been extensively characterized. core.ac.uk

Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP3A5) in Deuterated Vincristine Biotransformation

The biotransformation of vincristine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A subfamily. core.ac.uk Both CYP3A4 and CYP3A5 are involved in the metabolism of vincristine, with studies indicating that CYP3A5 may be more efficient in the formation of the major metabolite, M1. core.ac.uknih.gov

The intrinsic clearance of vincristine to M1 has been shown to be 9- to 14-fold higher with CYP3A5 compared to CYP3A4 in systems using cDNA-expressed enzymes. nih.gov In human liver microsomes from individuals with high CYP3A5 expression, this isoenzyme can contribute to a significant portion of the total metabolism of vincristine. core.ac.uknih.gov Given that this compound is structurally very similar to vincristine, it is highly probable that CYP3A4 and CYP3A5 are the primary enzymes responsible for its metabolism as well. The deuterium substitution may, however, influence the relative contribution of each isoenzyme.

Table 2: Relative Contribution of CYP3A Isoenzymes to Vincristine Metabolism

IsoenzymeRelative ContributionKey Findings
CYP3A5 HighExhibits a significantly higher intrinsic clearance for the formation of the M1 metabolite compared to CYP3A4. nih.gov In individuals expressing high levels of CYP3A5, it is the major enzyme responsible for vincristine metabolism. core.ac.uk
CYP3A4 ModerateAlso contributes to the metabolism of vincristine, but with lower efficiency for M1 formation than CYP3A5. nih.gov

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., murine studies)

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific murine pharmacokinetic data for this compound is not available in the provided search results, studies in other animal models with vincristine sulfate offer valuable insights.

In dogs with transmissible venereal tumors, intravenously administered vincristine sulfate exhibited a two-compartmental pharmacokinetic model. nih.govnih.gov The drug was characterized by a rapid distribution phase followed by a slower elimination phase. nih.govnih.gov A study in Tasmanian devils also showed a rapid drop in blood concentration following intravenous infusion, a high volume of distribution, and a relatively long elimination half-life. researchgate.net

Table 3: Pharmacokinetic Parameters of Vincristine Sulfate in Dogs

ParameterValue (Mean ± SD)Unit
Volume of Distribution (Vd)0.660 ± 0.210L/kg
Distribution Half-life (t½α)21.5 ± 6.90min
Elimination Half-life (t½β)47.6 ± 14.2min
Plasma Clearance (CL)0.010 ± 0.001L/min/kg

Data from a study in dogs with transmissible venereal tumor intravenously administered vincristine sulfate at a dose of 0.7 mg/m² of body surface area. nih.govnih.gov

Investigation of Drug-Drug Interactions at the Metabolic Level (Preclinical)

Given that this compound is expected to be a substrate of CYP3A4 and CYP3A5, there is a potential for drug-drug interactions with compounds that inhibit or induce these enzymes. Co-administration with strong inhibitors of CYP3A4/5 could lead to increased plasma concentrations of this compound, potentially increasing the risk of toxicity. Conversely, co-administration with inducers of these enzymes could decrease its plasma concentrations, potentially reducing its efficacy. Preclinical in vitro studies using human liver microsomes are a valuable tool to investigate these potential interactions.

Cellular Uptake and Efflux Mechanisms of Deuterated Vincristine in Model Systems

The cellular uptake and efflux of vinca (B1221190) alkaloids are complex processes that can influence their intracellular concentration and, consequently, their cytotoxic activity. While specific studies on deuterated vincristine are lacking, research on vincristine indicates that its transport across the cell membrane involves both passive diffusion and carrier-mediated transport.

Efflux of vincristine from cells is a significant mechanism of drug resistance and is mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). Overexpression of P-gp can lead to increased efflux and reduced intracellular accumulation of the drug. Understanding these transport mechanisms is critical for predicting the efficacy of this compound in various cancer models and for developing strategies to overcome potential drug resistance.

Advanced Analytical Methodologies for Vincristine D9 Sulfate Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Deuterated Vincristine (B1662923) and Metabolites

The quantification of vincristine, its metabolites, and its deuterated analogues in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of these methods involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, specificity, and robustness.

Chromatographic separation is typically performed using reversed-phase columns, such as C8 or C18, with a gradient elution. nih.govresearchgate.netnih.gov The mobile phase often consists of an aqueous component with an acid modifier like formic or acetic acid and an organic solvent such as methanol or acetonitrile. nih.govmdpi.com This setup allows for the efficient separation of the analyte from endogenous matrix components.

Detection is accomplished using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. For instance, a validated method for non-labeled vincristine used the transition of m/z 825.4 → 765.4. nih.gov For Vincristine-d9 Sulfate (B86663), the precursor ion would be shifted by the mass of the incorporated deuterium (B1214612) atoms, providing a distinct transition for selective detection.

Method validation is performed according to established bioanalytical guidelines to ensure reliability. Key validation parameters include linearity, sensitivity, accuracy, precision, and stability. nih.govmdpi.com Sensitive methods have been developed with a lower limit of quantification (LLOQ) as low as 0.25 ng/mL in human plasma. researchgate.netnih.gov Intra-day and inter-day precision and accuracy are typically required to be within 15%. mdpi.com

Table 1: Example of LC-MS/MS Method Parameters and Validation Results for Vincristine Analysis

Parameter Details
Chromatography
Column C8 or C18 (e.g., Phenomenex Luna, Inertsil ODS-3) nih.govnih.gov
Mobile Phase Gradient elution with water (containing 0.2% formic acid) and an organic solvent nih.gov
Flow Rate 0.2 - 0.4 mL/min researchgate.net
Mass Spectrometry
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Multiple Reaction Monitoring (MRM) mdpi.com
Example Transition (Vincristine) m/z 825.4 → 765.4 nih.gov
Validation
LLOQ 0.25 ng/mL - 2.5 ng/mL in plasma researchgate.netnih.gov
Linearity (r²) > 0.99 researchgate.net
Inter-assay Precision 3.8% to 9.7% nih.gov

Application of Deuterated Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS, an internal standard (IS) is essential to correct for variability during sample processing and analysis. researchgate.net Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards because their physicochemical properties are nearly identical to the analyte. scispace.com Vincristine-d9 Sulfate serves as an ideal internal standard for the quantification of endogenous or administered vincristine.

The key advantage of a deuterated IS is its ability to co-elute with the non-labeled analyte during chromatography. texilajournal.com This co-elution ensures that both the analyte and the IS experience the same degree of matrix effects, such as ion suppression or enhancement, during ionization. scispace.comtexilajournal.com By calculating the peak area ratio of the analyte to the IS, any variations introduced during sample preparation, injection, or ionization can be effectively normalized, significantly improving the accuracy and precision of the quantitative results. researchgate.net

While SIL internal standards are preferred, it is noted that deuterium-labeled compounds may, in some cases, exhibit slightly different chromatographic retention times compared to their non-labeled counterparts. scispace.comncn.gov.pl However, for a compound with a high molecular weight like vincristine, the small mass difference from nine deuterium atoms is unlikely to cause significant chromatographic separation, preserving the benefits of the internal standard. The use of a deuterated standard like [²H3]-vincristine has been successfully implemented in validated bioanalytical methods. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and structurally characterizing metabolites. nih.govresearchgate.net Unlike the nominal mass measurements provided by standard mass spectrometers like triple quadrupoles, HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, typically with an error of less than 5 ppm. bohrium.com

This high mass accuracy allows for the confident determination of the elemental composition of a parent drug and its metabolites. nih.gov When studying the metabolism of this compound, HRMS can be used to detect potential metabolites by searching for the characteristic mass shift corresponding to metabolic transformations (e.g., oxidation, demethylation) combined with the mass of the deuterium label. The precise mass measurement helps to distinguish between different potential elemental formulas for a given ion, which is a critical step in the identification process. researchgate.net

Furthermore, HRMS can be coupled with tandem mass spectrometry (MS/MS) experiments. nih.gov The fragmentation patterns of the deuterated parent compound and its metabolites provide rich structural information, helping to pinpoint the site of metabolic modification. nih.gov This combination of accurate mass measurement and fragmentation data is invaluable for elucidating the structures of novel metabolites without the need for authentic reference standards. nih.govnih.gov

Table 2: Illustrative Example of Accurate Mass in Metabolite Identification

Compound Theoretical Formula Theoretical Monoisotopic Mass (m/z) Potential HRMS Measured Mass (m/z)
Vincristine C₄₆H₅₆N₄O₁₀ 824.3997 824.4001
Vincristine-d9 (Hypothetical) C₄₆H₄₇D₉N₄O₁₀ 833.4561 833.4565

Spectroscopic Techniques (e.g., NMR, IR) in Deuterated Compound Characterization

While mass spectrometry is essential for quantification and metabolite identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural characterization of this compound itself. researchgate.net

NMR spectroscopy is the most powerful method for confirming the exact location and extent of deuterium incorporation. nih.gov High-field 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, and various correlation spectroscopies, provide a complete picture of the molecule's structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent. This absence provides unambiguous proof of the sites of deuteration. mdpi.com For complex molecules like vinca (B1221190) alkaloids, detailed NMR assignments are crucial for structural confirmation. nih.gov

Infrared (IR) spectroscopy can also be used to characterize deuterated compounds. The substitution of hydrogen with deuterium results in a shift of the C-H bond stretching vibrations to lower frequencies (C-D stretching). This isotopic shift can be observed in the IR spectrum, providing further evidence of successful deuteration.

Methodological Considerations for Trace Analysis in Biological Matrices (Preclinical)

Preclinical research often involves the analysis of very low concentrations of compounds in complex biological matrices like plasma, serum, or tissue homogenates. mdpi.com The successful trace analysis of this compound requires careful consideration of several methodological aspects to ensure sensitivity and accuracy.

A critical first step is efficient sample preparation to extract the analyte and remove interfering endogenous components. texilajournal.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govamsterdamumc.nl SPE, in particular, can provide high recovery and clean extracts, which is crucial for minimizing matrix effects and achieving low limits of detection.

Achieving a low limit of quantification (LLOQ) is paramount. This is accomplished by optimizing both the sample preparation process to concentrate the analyte and the LC-MS/MS instrument parameters for maximum signal intensity. nih.govresearchgate.net For example, methods for vincristine have achieved LLOQs in the picogram-per-milliliter range (12 pg/mL). nih.gov

Minimizing matrix effects is another key consideration. Matrix effects, caused by co-eluting endogenous compounds that suppress or enhance the ionization of the analyte, can compromise accuracy. researchgate.net The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. scispace.com Additionally, optimizing the chromatographic separation to resolve the analyte from major matrix components is also beneficial.

Finally, stability of the analyte in the biological matrix during collection, storage, and processing must be thoroughly evaluated. For instance, some vincristine metabolites have been shown to degrade significantly in plasma at room temperature, necessitating rapid processing times. nih.gov

Deuterium Kinetic Isotope Effects and Their Implications in Vincristine D9 Sulfate Research

Theoretical Principles of Kinetic Isotope Effects (KIE) and Deuterium (B1214612) Substitution

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. clinpgx.org This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energies of bonds involving different isotopes. nih.gov When a lighter isotope is replaced by a heavier one, the vibrational frequency of the chemical bond decreases. Consequently, the zero-point energy of the bond involving the heavier isotope is lower, making it more stable and requiring more energy to be broken. nih.gov

In the context of drug metabolism, the most common application of KIE involves the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). nih.gov The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. nih.gov

For a chemical reaction to occur, an energy barrier known as the activation energy must be overcome. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting the hydrogen with deuterium will increase the activation energy for this step. A higher activation energy results in a slower reaction rate. This is known as a primary kinetic isotope effect. ijraset.com The magnitude of the deuterium KIE is typically expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), i.e., KIE = kH/kD. For primary KIEs involving the cleavage of a C-H/C-D bond, this ratio is typically in the range of 6 to 10. nih.gov

Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position not directly involved in bond cleavage but is located elsewhere in the molecule, such as adjacent to the reaction center. ijraset.com These effects are generally much smaller than primary KIEs but can still provide valuable insight into reaction mechanisms. ijraset.com

Experimental Determination of Deuterium Kinetic Isotope Effects in Metabolic Reactions

The experimental determination of deuterium KIEs in metabolic reactions is crucial for understanding how deuteration will affect a drug's pharmacokinetic profile. These studies are typically conducted using in vitro models that simulate the metabolic processes occurring in the liver.

A common approach involves incubating the deuterated compound (e.g., Vincristine-d9 Sulfate) and its non-deuterated counterpart with liver-derived enzyme systems. researchgate.net These systems can include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum obtained from homogenized liver cells and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. nih.gov

cDNA-expressed Recombinant CYP Enzymes: These are specific CYP isoforms (e.g., CYP3A4, CYP3A5) produced in cell lines, allowing researchers to identify which specific enzyme is responsible for the metabolism of a drug and to study the KIE for that particular enzyme. core.ac.ukiu.edu

Human Hepatocytes: These are intact liver cells that provide a more complete picture of metabolism, including both phase I and phase II reactions. core.ac.ukiu.edu

During the experiment, the parent drug's disappearance and the formation of metabolites are monitored over time for both the deuterated and non-deuterated compounds. The reaction rates are measured, and the KIE is calculated by comparing the intrinsic clearance (Clint) values, a measure of the metabolic capacity of the enzyme system. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for accurately quantifying the concentrations of the parent drug and its metabolites. core.ac.uk

Below is a hypothetical table illustrating the determination of a KIE for Vincristine-d9 Sulfate (B86663) using recombinant CYP3A5, the primary enzyme responsible for its metabolism. core.ac.ukresearchgate.net

CompoundEnzyme SystemIntrinsic Clearance (Clint) (µL/min/pmol CYP)KIE (kH/kD)
Vincristine (B1662923) SulfateRecombinant CYP3A528.56.8
This compoundRecombinant CYP3A54.2

This table contains hypothetical data for illustrative purposes.

Influence of Deuteration on Carbon-Hydrogen Bond Cleavage and Enzymatic Processes

Deuteration exerts a significant influence on metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. researchgate.net This is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, which often function by abstracting a hydrogen atom from the substrate. nih.gov Vincristine is metabolized primarily by the CYP3A subfamily, with studies showing that CYP3A5 is much more efficient at metabolizing the drug than CYP3A4. nih.govcore.ac.ukiu.edu The major metabolic pathway involves an oxidative reaction that leads to the formation of a primary metabolite, M1. core.ac.ukiu.edu

By replacing hydrogen atoms with deuterium at the specific molecular sites targeted by these CYP enzymes ("metabolic soft spots"), the rate of C-H bond cleavage can be substantially reduced due to the kinetic isotope effect. nih.gov For vincristine, these sites are likely located on the various methyl and methoxy (B1213986) groups attached to its complex ring structure. If deuteration is applied to the specific site where CYP3A5 initiates oxidation, the enzymatic process will be slowed down.

This slowing of the reaction rate does not typically alter the fundamental mechanism of the enzyme or its affinity for the substrate. The deuterated drug still binds to the active site of the enzyme in the same manner as the non-deuterated version. drugbank.com However, the increased activation energy required to break the C-D bond means the enzyme will process the deuterated substrate more slowly, leading to a decreased rate of metabolite formation. nih.gov This principle is the foundation of using deuteration to enhance a drug's metabolic stability. aacrjournals.org

Impact on Metabolic Stability and Half-Life in Preclinical Models

For a drug like vincristine, which has a terminal half-life of up to 85 hours in adults, even a modest reduction in its clearance rate can have a significant impact on its pharmacokinetic profile. aacrjournals.org In preclinical studies using animal models, the administration of a deuterated drug often results in a higher plasma concentration and a longer half-life compared to its non-deuterated isotopologue. nih.gov

The potential impact of deuteration on the pharmacokinetics of vincristine is illustrated in the hypothetical preclinical data table below.

ParameterVincristine SulfateThis compound (Hypothetical)% Change
Half-Life (t½) (hours)20.535.8+75%
Plasma Clearance (CL) (mL/min/kg)15.28.7-43%
Area Under the Curve (AUC) (ng·h/mL)450788+75%
Volume of Distribution (Vdss) (L/kg)8.08.1+1%

This table contains hypothetical data based on typical outcomes observed in preclinical studies of deuterated drugs and is for illustrative purposes only.

As the table shows, the primary effects are on clearance and half-life, while the volume of distribution is generally not significantly affected by deuteration, as it does not substantially change the physicochemical properties of the molecule that govern its distribution into tissues. core.ac.uk

Exploration of Metabolic Switching Phenomena Induced by Deuteration

While deuteration can successfully slow metabolism at a specific site, it can also lead to an interesting and sometimes unpredictable phenomenon known as "metabolic switching" or "metabolic shunting". nih.govnih.gov When the primary metabolic pathway is inhibited by a C-D bond, the metabolizing enzymes may begin to process the molecule at alternative, previously minor, metabolic sites. iu.eduresearchgate.net

Vincristine has several potential sites for oxidative metabolism. The primary metabolite is known as M1 (4-O-desacetyl-vincristine), but other minor metabolites have also been identified. core.ac.uk If the positions on the vincristine molecule that lead to the formation of M1 are deuterated, the rate of this pathway will decrease. This provides a greater opportunity for CYP enzymes to catalyze oxidations at other accessible C-H bonds on the molecule, leading to an increase in the formation of what were previously minor metabolites or even the generation of novel metabolites. nih.gov

The potential for metabolic switching must be carefully evaluated during the development of any deuterated drug. nih.gov While it can sometimes be beneficial by directing metabolism away from the formation of a toxic metabolite, it can also be detrimental if it leads to the creation of a new metabolite with undesirable pharmacological activity or toxicity. researchgate.net

The following table provides a hypothetical example of metabolic switching for this compound, where the formation of the primary metabolite M1 is reduced, leading to an increase in the formation of an alternative metabolite (Metabolite X).

CompoundTotal Metabolites Formed (pmol/min)% of Total Metabolites
Vincristine Sulfate
Metabolite M110085%
Metabolite X1513%
Other Minor Metabolites22%
This compound (Hypothetical)
Metabolite M12025%
Metabolite X5569%
Other Minor Metabolites56%

This table contains hypothetical data for illustrative purposes.

Advanced Research Avenues and Future Perspectives for Deuterated Vinca Alkaloids

Investigation of Deuteration Effects on Drug Resistance Mechanisms (Cellular/Molecular)

Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. nih.gov One of the primary mechanisms of resistance to vinca (B1221190) alkaloids is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes the drug from cancer cells, thereby reducing its intracellular concentration and cytotoxic efficacy. nih.govnih.gov

The introduction of deuterium (B1214612) at specific sites in the vincristine (B1662923) molecule could potentially modulate its interaction with P-gp and other ABC transporters. It is hypothesized that the altered vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond could influence the binding affinity and transport kinetics of the drug by these efflux pumps. Research in this area would involve:

Comparative cellular uptake and efflux studies: Utilizing drug-sensitive and drug-resistant cancer cell lines overexpressing P-gp to compare the accumulation and efflux rates of Vincristine-d9 Sulfate (B86663) with its non-deuterated counterpart.

In vitro transport assays: Employing isolated membrane vesicles containing high concentrations of P-gp to directly measure and compare the transport kinetics of deuterated and non-deuterated vincristine.

Molecular modeling of drug-transporter interactions: Simulating the binding of both isotopic forms of vincristine to the active site of P-gp to predict any differences in binding energy and conformation.

These investigations could elucidate whether deuteration can confer an advantage in overcoming P-gp-mediated resistance, potentially leading to the development of vinca alkaloids with enhanced efficacy in resistant tumors.

Application of Deuterated Vincristine in Mechanistic Enzymology Studies

The application of Vincristine-d9 Sulfate in mechanistic enzymology studies can provide valuable insights into its metabolic pathways:

Metabolic stability assays: Incubating this compound and non-deuterated vincristine with human liver microsomes or recombinant CYP3A4/5 enzymes to quantify the difference in the rate of metabolism. A significant KIE would indicate that the deuterated positions are involved in the rate-limiting step of metabolism.

Metabolite identification: Using mass spectrometry to identify and compare the metabolic profiles of deuterated and non-deuterated vincristine. Deuteration can alter the preferred sites of metabolism, potentially leading to a different spectrum of metabolites with altered pharmacological activity or toxicity.

Probing enzyme-substrate interactions: The KIE can be used as a tool to understand the transition state of the enzyme-catalyzed reaction, providing detailed information about the mechanism of CYP-mediated oxidation of vinca alkaloids.

By understanding the impact of deuteration on vincristine metabolism, it may be possible to design next-generation vinca alkaloids with improved pharmacokinetic properties and a more favorable therapeutic window.

Rational Design Principles for Novel Deuterated Vinca Alkaloid Analogues

The rational design of novel deuterated vinca alkaloid analogues aims to leverage the benefits of isotopic substitution to create superior chemotherapeutic agents. The primary goals of such a design strategy would be to enhance metabolic stability, overcome drug resistance, and potentially reduce off-target toxicities.

Key principles in the rational design of these analogues include:

Site-specific deuteration: Identifying the primary sites of metabolic attack on the vincristine molecule and selectively replacing hydrogen with deuterium at these positions. This "soft spot" modification can slow down metabolism, thereby increasing the drug's half-life and exposure to the tumor. nih.gov

Modulation of physicochemical properties: While the effects are subtle, deuteration can slightly alter properties like lipophilicity, which could influence membrane permeability and interaction with transport proteins.

Synergistic modifications: Combining deuteration with other structural modifications to the vinca alkaloid backbone to simultaneously address multiple challenges, such as drug resistance and neurotoxicity.

The design process would be guided by a combination of in silico modeling to predict the effects of deuteration and empirical testing of newly synthesized analogues in relevant in vitro and in vivo models.

Design PrincipleObjectivePotential Outcome
Site-Specific Deuteration Enhance metabolic stabilityIncreased drug half-life, improved therapeutic efficacy
Modulation of Physicochemical Properties Optimize drug transportAltered cellular uptake and efflux, potentially overcoming resistance
Synergistic Modifications Address multiple therapeutic challengesDevelopment of analogues with improved efficacy and reduced toxicity

Development of Animal Models for Investigating Deuterated Vincristine Disposition

Animal models are indispensable for the preclinical evaluation of novel drug candidates, providing crucial information on their pharmacokinetics, efficacy, and toxicity. nih.govresearchgate.netnih.gov To investigate the disposition of deuterated vincristine, such as this compound, the development and utilization of appropriate animal models are essential.

Key considerations for these animal models include:

Species selection: Choosing an animal model (e.g., mouse, rat, dog) with a CYP enzyme profile that closely resembles that of humans to ensure the metabolic fate of the deuterated drug is relevant to the clinical setting.

Pharmacokinetic studies: Conducting comparative pharmacokinetic studies in these models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound versus its non-deuterated form.

Xenograft models of drug-resistant tumors: Implanting human cancer cells that overexpress P-gp into immunocompromised mice to evaluate the efficacy of deuterated vincristine in a setting that mimics clinical drug resistance.

Models of neurotoxicity: As neurotoxicity is a major dose-limiting side effect of vincristine, specialized animal models that assess nerve function and damage would be crucial to determine if deuteration alters this toxicity profile. researchgate.netnih.govrsdjournal.orgwho.int

Data from these animal models would be critical for guiding the clinical development of deuterated vinca alkaloids and for establishing a therapeutic rationale for their use in cancer patients.

Integration of Computational Chemistry and Molecular Modeling in Deuterated Vincristine Research

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery and development process by providing atomic-level insights into drug-target interactions and predicting the effects of chemical modifications. mdpi.commdpi.com In the context of deuterated vincristine research, these computational approaches can be integrated in several ways:

Quantum mechanical calculations: To precisely model the effect of deuteration on the electronic structure and vibrational energies of the C-D bond, which can help in predicting the kinetic isotope effect.

Molecular dynamics simulations: To simulate the interaction of this compound with its biological targets, such as tubulin and P-glycoprotein. researchgate.netnih.gov These simulations can reveal how deuteration might alter the binding affinity, conformational dynamics, and residence time of the drug at its binding site.

Pharmacokinetic modeling: Developing physiologically based pharmacokinetic (PBPK) models that incorporate the altered metabolic rates of deuterated vincristine to predict its disposition in different patient populations.

By integrating computational approaches with experimental data, researchers can gain a deeper understanding of the structure-activity relationships of deuterated vinca alkaloids and more effectively guide the design of new and improved therapeutic agents.

Computational MethodApplication in Deuterated Vincristine Research
Quantum Mechanics Prediction of kinetic isotope effects on metabolism.
Molecular Dynamics Simulation of drug-target and drug-transporter interactions.
Pharmacokinetic Modeling Prediction of the in vivo disposition of deuterated vincristine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.